molecular formula C15H13BrClN3O2S3 B2704366 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955766-42-4

6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole

Cat. No.: B2704366
CAS No.: 955766-42-4
M. Wt: 478.82
InChI Key: DOPZTWUAHAGNDB-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core substituted with a bromo group and a piperazine ring The piperazine ring is further substituted with a sulfonyl group attached to a 5-chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core The core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable bromo-substituted benzaldehyde under acidic conditionsFinally, the 5-chlorothiophene moiety is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate palladium catalysts .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromo group can be substituted with nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance binding affinity to certain proteins, while the benzo[d]thiazole core can facilitate interactions with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzo[d]thiazole core and the sulfonyl-substituted piperazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

6-bromo-2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClN3O2S3/c16-10-1-2-11-12(9-10)23-15(18-11)19-5-7-20(8-6-19)25(21,22)14-4-3-13(17)24-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPZTWUAHAGNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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